molecular formula C10H16N2O3 B8597895 3-(oxan-4-ylmethyl)piperazine-2,5-dione

3-(oxan-4-ylmethyl)piperazine-2,5-dione

Cat. No.: B8597895
M. Wt: 212.25 g/mol
InChI Key: RTJNJCPDDGPKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(oxan-4-ylmethyl)piperazine-2,5-dione is a heterocyclic compound that features a piperazinedione core substituted with a tetrahydropyran-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxan-4-ylmethyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrahydropyran derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(oxan-4-ylmethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazinediones.

Scientific Research Applications

3-(oxan-4-ylmethyl)piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(oxan-4-ylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.

    Piperazinedione derivatives: Compounds with variations in the piperazinedione core structure.

Uniqueness

3-(oxan-4-ylmethyl)piperazine-2,5-dione is unique due to the specific combination of the tetrahydropyran and piperazinedione moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-(oxan-4-ylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C10H16N2O3/c13-9-6-11-10(14)8(12-9)5-7-1-3-15-4-2-7/h7-8H,1-6H2,(H,11,14)(H,12,13)

InChI Key

RTJNJCPDDGPKRV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2C(=O)NCC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round-bottomed flask was charged with methyl N-(tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-alanylglycinate (3.00 g, 8.71 mmol), 10 mL of CH2Cl2, and 5 mL of TFA. After 10 min, the mixture was concentrated then re-dissolved in MeOH (50 mL) and triethylamine (10 mL) and then heated at reflux for 18 h. After that time, the white precipitate formed was collected by filtration to give 3-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-piperazinedione (1.44 g) as a white solid.
Name
methyl N-(tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-alanylglycinate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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